N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide
Overview
Description
N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate belongs to the class of drugs known as fibrates, which work by reducing the production of triglycerides and increasing the production of good cholesterol (HDL). In addition to its clinical use, fenofibrate has also been extensively studied for its potential applications in scientific research.
Mechanism of Action
Fenofibrate works by activating a specific receptor known as peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to the upregulation of genes involved in fatty acid metabolism and the downregulation of genes involved in inflammation and oxidative stress. This results in a decrease in triglyceride levels and an increase in good cholesterol levels.
Biochemical and Physiological Effects
Fenofibrate has been shown to have a number of biochemical and physiological effects. In addition to its effects on lipid metabolism, N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and improve cognitive function. Fenofibrate has also been shown to have protective effects on the liver and kidneys, which makes it a promising candidate for the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in lab experiments is its well-established safety profile. Fenofibrate has been used clinically for over 30 years and has a low incidence of adverse effects. In addition, N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide is relatively inexpensive and readily available, which makes it a cost-effective option for lab experiments. However, one of the limitations of using N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in lab experiments is its specificity for PPARα. This limits its use in experiments where other receptors or pathways are involved.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide. One area of research involves the development of more potent and selective PPARα agonists for the treatment of metabolic diseases. Another area of research involves the use of N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in combination with other drugs for the treatment of various diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide in the treatment of various diseases.
Scientific Research Applications
Fenofibrate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide as a potential treatment for various diseases, such as type 2 diabetes, Alzheimer's disease, and cancer. Fenofibrate has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, which make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(20)13-6-5-7-14(10-13)19-17(21)12(2)22-16-9-4-3-8-15(16)18/h3-10,12H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURFIKRQFSZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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